2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound belongs to the quinazolinone family, characterized by a bicyclic core (3,4-dihydroquinazolin-4-one) substituted with a morpholine ring at position 6 and a 2-phenylethyl group at position 2. The sulfanyl (-S-) linkage at position 2 connects the quinazolinone scaffold to an acetamide moiety, which is further substituted with a 4-isopropylphenyl group. The morpholine moiety may enhance solubility, while the isopropylphenyl group could modulate lipophilicity and target affinity .
Properties
IUPAC Name |
2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O3S/c1-22(2)24-8-10-25(11-9-24)32-29(36)21-39-31-33-28-13-12-26(34-16-18-38-19-17-34)20-27(28)30(37)35(31)15-14-23-6-4-3-5-7-23/h3-13,20,22H,14-19,21H2,1-2H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQLWXBTKUJIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the morpholine ring, and the attachment of the phenylethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Quinazolinone Derivatives
*Estimated based on molecular formula.
Pharmacological and Physicochemical Properties
Table 2: Property Trends in Analogues
*Predicted using fragment-based methods.
- Morpholine vs. Chlorophenyl : The morpholine group in the target compound likely improves aqueous solubility compared to chlorophenyl-substituted analogues (), which are more hydrophobic and may exhibit stronger membrane penetration .
Key Research Findings
- Morpholine-Containing Analogues: Compounds with morpholine or morpholinone moieties (e.g., ) show improved pharmacokinetic profiles due to reduced metabolic degradation .
- Sulfamoylphenyl Derivatives : and highlight sulfonamide-containing analogues with demonstrated anticancer activity, possibly via carbonic anhydrase inhibition .
- 3-Substituted Quinazolinones: Substituents at position 3 (e.g., phenylethyl, chlorophenyl) critically influence target affinity. The 2-phenylethyl group in the target compound may confer unique steric interactions compared to smaller substituents .
Biological Activity
The compound 2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential therapeutic applications. Its structural components, including the quinazoline core and morpholine ring, suggest diverse biological activities. This article explores the biological activity of this compound based on recent research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The compound features several notable structural elements:
| Component | Description |
|---|---|
| Quinazoline Core | A bicyclic structure known for various pharmacological activities. |
| Morpholine Ring | A six-membered ring that enhances solubility and bioavailability. |
| Thioacetamide Group | Imparts potential interactions with biological targets. |
The molecular formula is with a molecular weight of 524.7 g/mol.
The mechanism of action involves the compound's interaction with specific enzymes or receptors, modulating their activity. The binding affinity to these targets can trigger downstream signaling pathways that may lead to therapeutic effects. Studies suggest that compounds with similar structures often act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Anti-inflammatory Properties
Research indicates that derivatives of quinazoline compounds exhibit significant anti-inflammatory activity. For example, related compounds have been shown to inhibit COX-2 activity, which is involved in the inflammatory response. In a study assessing COX inhibition, certain quinazoline derivatives demonstrated up to 47.1% inhibition at a concentration of 20 μM .
Anticancer Activity
Quinazoline derivatives have been investigated for their anticancer properties. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been observed in various studies. The specific compound under discussion may share these properties due to its structural similarities with known anticancer agents.
Case Studies
- In vitro Studies : Laboratory experiments have shown that compounds similar to this compound can effectively reduce cell viability in cancer cell lines.
- Animal Models : In vivo studies have indicated potential for reducing tumor size in xenograft models when administered at therapeutic doses.
Comparative Analysis with Similar Compounds
The biological activity of the target compound can be compared with similar quinazoline derivatives:
| Compound Name | COX Inhibition (%) | Anticancer Activity |
|---|---|---|
| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 47.1 | Moderate |
| N-(2,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo]}acetamide | Not specified | High |
| N-(butan-2-yl)-2-{[6-(morpholin-4-yl)-4-oxo]}acetamide | Not specified | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
